3-Bromo-4-methyl-5-(sulfamoylamino)pyridine
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Overview
Description
“3-Bromo-4-methylpyridine” is a compound used as a building block in the preparation of various substances . It has an empirical formula of C6H6BrN and a molecular weight of 172.02 .
Synthesis Analysis
A method for preparing 3-bromo-4-methylpyridine involves using 4-methyl-3-nitropyridine as a raw material and conducting hydrogenation reduction under the action of catalysts .
Molecular Structure Analysis
The molecular structure of 3-bromo-4-methylpyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-4-methylpyridine” include a refractive index of n20/D 1.56, a boiling point of 199-200 °C, and a density of 1.549 g/mL at 25 °C .
Scientific Research Applications
Synthesis and Modification Techniques
- The synthesis and modification of pyridine derivatives, including those with bromo, methyl, and sulfamoylamino groups, are crucial for developing novel drugs and materials. An efficient method for introducing a sulfamoylamino group into pyrrolidine has been described, showcasing the compound's relevance in synthesizing carbapenem antibiotics (Iso et al., 1996).
Crystal Structures and Molecular Interactions
- The study of pyridinesulfonamide derivatives, including those with bromo and chloro substituents, revealed their crystal structures and absolute configurations, providing insights into the stereochemical effects on biological activity and molecular interactions (Zhou et al., 2015).
Regioselective Reactions and Synthesis
- Research on regioselective reactions facilitated by the aryne distortion model, involving pyridyne intermediates, underscores the potential of such strategies to access highly substituted pyridines, indicating the relevance of pyridine derivatives in synthesizing medicinally important compounds (Goetz & Garg, 2012).
Antimicrobial Activity
- A series of pyridines and pyridine-based sulfa-drugs have been investigated for their antimicrobial properties, highlighting the potential of bromo and sulfamoylamino substituted pyridines in contributing to the design of new antimicrobial agents (El‐Sayed et al., 2017).
Novel Pyridine Derivatives Synthesis
- The Suzuki cross-coupling reaction has been employed to synthesize novel pyridine derivatives from bromo and methyl substituted pyridines, demonstrating the compound's utility as an intermediate in producing materials with potential liquid crystal and biological applications (Ahmad et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
It is possible that this compound interacts with its targets through covalent bonding, given the presence of a bromine atom which is often involved in such interactions .
Biochemical Pathways
It’s worth noting that pyridine derivatives have been found to participate in various biochemical processes, including the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-4-methyl-5-(sulfamoylamino)pyridine are not well studied. As a small molecule, it is likely to be well absorbed and distributed throughout the body. The metabolism and excretion of this compound would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .
Result of Action
Given its potential interactions with various targets, it could have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
3-bromo-4-methyl-5-(sulfamoylamino)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2S/c1-4-5(7)2-9-3-6(4)10-13(8,11)12/h2-3,10H,1H3,(H2,8,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGVCFQESOVOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1NS(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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